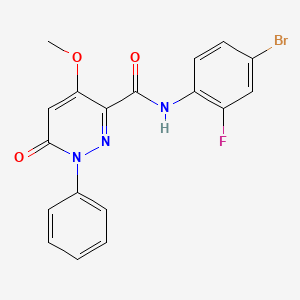

N-(4-bromo-2-fluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrFN3O3/c1-26-15-10-16(24)23(12-5-3-2-4-6-12)22-17(15)18(25)21-14-8-7-11(19)9-13(14)20/h2-10H,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADFFJXMFUGQNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(N=C1C(=O)NC2=C(C=C(C=C2)Br)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrFN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-2-fluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and related research findings.

Structural Overview

The compound features several notable structural components:

- Bromo and fluoro substituents on the phenyl ring.

- A methoxy group .

- An amide linkage .

These functional groups are critical in determining the compound's interaction with biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

-

Inhibition of Monoamine Oxidase (MAO) :

- Compounds with similar structures have been evaluated for their MAO inhibitory activity. For instance, derivatives with meta-bromo substitutions showed enhanced inhibition of MAO-B compared to para substitutions. The most potent inhibitors demonstrated IC50 values in the low nanomolar range, indicating strong potential for treating neurodegenerative disorders such as Alzheimer's disease .

- Anticancer Activity :

- Cytotoxic Effects :

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| MAO Inhibition | Potent inhibitors with IC50 values < 0.1 µM | |

| Anticancer Activity | Inhibition of PDGFRα kinase | |

| Cytotoxicity | Variable effects on L929 cells |

Case Study: MAO Inhibition

A study evaluating various pyridazinone derivatives found that T6 was the most effective MAO-B inhibitor with an IC50 value of 0.013 µM. This study highlighted the importance of substituent placement on the phenyl ring in enhancing biological activity. Molecular docking simulations further supported these findings by showing favorable interactions between these compounds and MAO-B binding sites .

Case Study: Anticancer Potential

Another investigation focused on the anticancer properties of related compounds demonstrated their ability to inhibit tumor growth in vitro. The mechanism involved blocking specific signaling pathways crucial for cancer cell proliferation, suggesting a promising avenue for further drug development targeting malignancies .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds structurally similar to N-(4-bromo-2-fluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide exhibit promising anticancer properties. These compounds can interact with various biological targets involved in cancer progression, such as kinases and other enzymes critical for tumor growth. Studies have shown that modifications in the substituents can lead to enhanced selectivity and potency against specific cancer cell lines.

Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial activity. The presence of halogen atoms (bromo and fluoro) is often associated with increased biological activity against bacterial strains. The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways could be explored further in drug formulation.

Biological Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its application in drug design. Interaction studies typically involve:

- Binding affinity assays to determine how effectively the compound binds to target proteins.

- Cellular assays to evaluate its effects on cell viability and proliferation.

These studies can guide modifications to enhance efficacy and reduce toxicity.

Synthetic Methodologies

Several synthetic routes have been developed for producing this compound. Common methodologies include:

- Condensation Reactions : Utilizing various amines and carboxylic acids to form the amide bond.

- Halogenation Reactions : Introducing bromine and fluorine substituents through electrophilic aromatic substitution techniques.

- Cyclization Techniques : Forming the dihydropyridazine core through cyclization reactions involving appropriate precursors.

These synthetic approaches are essential for optimizing yield and purity, which are critical for further biological testing .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Bromo-N-(2-fluorophenyl)-3-pyridinecarboxamide | Bromo and fluoro substituents on a pyridine ring | Exhibits different biological activity profiles |

| 6-Oxo-N-(4-chlorophenyl)-1,6-dihydropyridazine | Chlorine instead of bromine; similar core structure | Potentially different kinase inhibition |

| 5-Methyl-N-(4-fluorophenyl)-3-pyridinecarboxamide | Methyl group addition; fluorine substituent | Variations in solubility and bioavailability |

This table illustrates how variations in substituents can influence the compound's biological properties and applications.

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Esters

The dihydropyridazine ring is typically constructed via cyclocondensation. For example:

-

Reactants : Methyl 3-oxo-3-phenylpropanoate and methyl hydrazine undergo condensation at 80°C in ethanol, yielding 1-phenyl-6-oxo-1,6-dihydropyridazine-3-carboxylate.

-

Mechanism : Nucleophilic attack by hydrazine on the β-keto ester, followed by cyclization and dehydration (Figure 1).

Functionalization of the Dihydropyridazine Core

Introduction of the Methoxy Group at Position 4

Methoxylation is achieved via nucleophilic aromatic substitution (SNAr) or Ullmann coupling:

-

SNAr : Treatment of 4-chloro-dihydropyridazine with sodium methoxide in DMF at 120°C.

-

Yield : 72–85% after column chromatography.

Installation of the Phenyl Group at Position 1

The phenyl group is introduced early via the β-keto ester precursor (Section 2.1). Alternatives include:

-

Suzuki-Miyaura Coupling : Using phenylboronic acid and a palladium catalyst, though this requires a halogenated precursor.

Synthesis of the Amide Side Chain

Preparation of 4-Bromo-2-Fluoroaniline

Bromination : Direct bromination of 2-fluoroaniline with N-bromosuccinimide (NBS) in acetic acid at 0°C:

Carboxamide Formation

The carboxylate ester (from Section 2.1) is hydrolyzed to the carboxylic acid, then coupled with 4-bromo-2-fluoroaniline:

-

Ester Hydrolysis : 1M NaOH in ethanol/water (1:1), reflux, 4 hours.

-

Amide Coupling : EDCI/HOBt in DMF, room temperature, 12 hours.

Yield : 68–74% after recrystallization.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Catalytic Systems

-

Pd-Based Catalysts : Essential for Suzuki couplings but require rigorous exclusion of oxygen.

-

Acid Additives : p-TSA (toluenesulfonic acid) accelerates cyclocondensation (result).

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

-

HPLC : >98% purity achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield | Key Advantage |

|---|---|---|---|

| Cyclocondensation + SNAr | 4 | 52% | Avoids transition-metal catalysts |

| IEDDA + Amidation | 3 | 48% | Catalyst-free, green conditions |

| Suzuki + Coupling | 5 | 41% | Enables diverse aryl substitutions |

Industrial-Scale Considerations

Q & A

Basic: What synthetic methodologies are typically employed for the preparation of N-(4-bromo-2-fluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide?

Methodological Answer:

The synthesis involves multi-step organic reactions, often starting with the condensation of substituted pyridazine precursors. Key steps include:

- Core Formation : Cyclization of hydrazine derivatives with diketones or keto-esters under controlled pH (4.5–6.0) and temperature (60–80°C) to form the dihydropyridazine ring .

- Substituent Introduction : Sequential coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling) to introduce bromo-fluorophenyl and methoxy groups. Microwave-assisted synthesis may enhance yield and reduce side products .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC to isolate the target compound (>95% purity) .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

Structural validation requires a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy resonance at δ 3.8–4.0 ppm, aromatic protons in bromo-fluorophenyl group) .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ ion at m/z 460.02) to verify molecular formula .

- IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) .

- X-ray Crystallography : For unambiguous confirmation of regiochemistry and stereoelectronic effects (if single crystals are obtainable) .

Basic: What are the primary structural motifs in this compound that influence its chemical reactivity?

Methodological Answer:

Key structural features include:

- Bromo-Fluorophenyl Group : Enhances lipophilicity and participates in halogen bonding with biological targets .

- Methoxy Substituent : Electron-donating effect stabilizes the dihydropyridazine core, influencing redox properties .

- Dihydropyridazine Ring : Susceptible to oxidation at the 6-oxo position, requiring inert atmospheres (N₂/Ar) during synthesis .

Advanced: How can researchers design experiments to optimize the regioselectivity of functional group modifications on the dihydropyridazine core?

Methodological Answer:

Regioselectivity can be controlled via:

- Statistical Design of Experiments (DoE) : Screening variables (temperature, solvent polarity, catalyst loading) to identify optimal conditions for selective substitutions .

- Computational Modeling : Density Functional Theory (DFT) calculations to predict reactive sites (e.g., Fukui indices for electrophilic attack) .

- Protecting Group Strategies : Temporary masking of sensitive groups (e.g., methoxy via silylation) to direct reactions to desired positions .

Advanced: What experimental approaches are recommended to resolve contradictions in biological activity data observed across different assays?

Methodological Answer:

Address discrepancies using:

- Orthogonal Assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) to confirm mechanisms .

- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves across multiple cell lines (e.g., HeLa, MCF-7) to rule out cell-specific effects .

- Target Engagement Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity to purported targets (e.g., kinases) .

Advanced: How can computational chemistry tools be integrated into the development of novel derivatives of this compound?

Methodological Answer:

Computational strategies include:

- Quantum Chemical Calculations : Transition state modeling (e.g., Gaussian 16) to predict reaction pathways for derivative synthesis .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with COX-2 or EGFR) to prioritize derivatives for synthesis .

- ADMET Prediction : Tools like SwissADME to forecast pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .

Basic: What are the key considerations for maintaining stability during the synthesis and storage of this compound?

Methodological Answer:

Stability is ensured by:

- Inert Atmosphere Handling : Use of Schlenk lines or gloveboxes to prevent oxidation of the dihydropyridazine ring .

- Storage Conditions : Lyophilization and storage at –20°C under desiccation to avoid hydrolysis of the carboxamide group .

- Stability-Indicating Assays : Regular HPLC monitoring (C18 column, 254 nm) to detect degradation products .

Advanced: What strategies are effective in elucidating the mechanism of action of this compound against specific biological targets?

Methodological Answer:

Mechanistic studies require:

- Kinase Profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify inhibited targets .

- CRISPR-Cas9 Knockout Models : Validate target dependency by comparing IC₅₀ values in wild-type vs. gene-edited cell lines .

- Metabolomics : LC-MS-based analysis to track downstream metabolic changes (e.g., ATP depletion in cancer cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.